molecular formula C15H14BrNO4S B1265570 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 37642-61-8

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No. B1265570
CAS RN: 37642-61-8
M. Wt: 384.2 g/mol
InChI Key: YYNNRJWNBXEQTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide-derived compounds, including those related to 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, involves the formation of new ligands and their transition metal complexes. These processes are characterized by the use of physical, spectral, and analytical methods to deduce the nature of bonding and structure of the synthesized compounds (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide-derived compounds, including variants of the target compound, demonstrates significant geometrical constancy despite the ability of substituent groups to modulate overall molecular properties. For instance, the crystal structures of certain sulfones show how electronic charge transfer mainly occurs from the amino to the sulfonyl group, affecting the molecular geometry and intermolecular interactions (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Reactions and Properties

Chemical reactions involving 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid and its derivatives can include reactions with transition metals, leading to the formation of complexes with octahedral geometry. These reactions are indicative of the compound's ability to act as a ligand and participate in forming metal complexes with potential biological activity (Chohan & Shad, 2011).

Physical Properties Analysis

Physical properties such as magnetic susceptibility, conductivity, and spectral data (IR, NMR, electronic, mass spectrometry) play a crucial role in characterizing the synthesized compounds and understanding their structure and bonding nature. These properties are essential for deducing the molecular structure and evaluating the compound's potential applications (Chohan & Shad, 2011).

Chemical Properties Analysis

The chemical properties of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid derivatives, particularly their reactivity with other chemical species, are influenced by the presence of the sulfonyl and amino groups. These groups affect the compound's reactivity, enabling it to undergo various chemical transformations and form complexes with metals, which can be explored for their biological activities (Chohan & Shad, 2011).

Scientific Research Applications

Asymmetric Synthesis and Antimicrobial Agents

  • Asymmetric Synthesis : This compound and its derivatives have been used in asymmetric synthesis. For instance, the resolution of a nonsteroidal antiandrogen and the determination of the active enantiomer's absolute configuration involved a compound structurally similar to 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid (Tucker & Chesterson, 1988).
  • Antimicrobial Action : Research on amino acid conjugated sulfonamides, including derivatives of this compound, demonstrated potential as antiulcer agents and showed efficacy in in vivo models. This highlights its relevance in developing novel antimicrobial agents (Sahoo & Subudhi, 2014).

Organometallic Chemistry and Catalysis

  • Organometallic Reactions : The compound's derivatives have been used in organometallic chemistry. For instance, a study on N-sulfonylated β-amino alcohols showed the correlation of electronic properties with sulfonyl group substituents, demonstrating its significance in catalytic reactions (Wu & Gau, 2003).

Molecular Design and Drug Discovery

  • Molecular Design : The compound has been part of the molecular design process in creating new compounds with potential antimicrobial properties. This indicates its role in drug discovery, especially in the context of fighting specific bacterial infections (Apostol et al., 2022).

Coordination Chemistry

  • Coordination Compounds : Its derivatives have been studied in coordination chemistry, examining their interaction with metals like palladium, which can have implications in catalysis and material science (Warnke & Trojanowska, 1993).

Photophysical Applications

  • Dye-Sensitized Solar Cells : Derivatives have been used in the synthesis of organic dyes for applications in dye-sensitized solar cells, indicating its role in renewable energy research (Robson et al., 2013).

properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNNRJWNBXEQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958693
Record name N-(4-Bromobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid

CAS RN

37642-61-8
Record name Alanine, N-(p-bromobenzenesulfonyl)-3-phenyl-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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